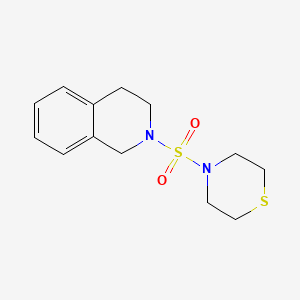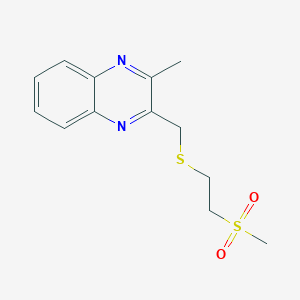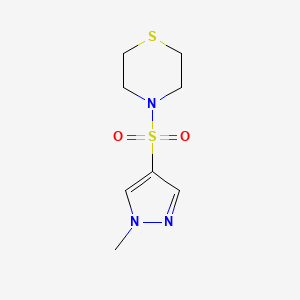
4-(1-Methylpyrazol-4-yl)sulfonylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methylpyrazol-4-yl)sulfonylthiomorpholine is a chemical compound that belongs to the class of sulfonylthiomorpholine derivatives. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in regulating pH balance in the body. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-(1-Methylpyrazol-4-yl)sulfonylthiomorpholine involves binding to the active site of carbonic anhydrase and inhibiting its activity. This results in a decrease in the rate of carbon dioxide hydration and a subsequent decrease in the production of bicarbonate ions.
Biochemical and Physiological Effects:
The compound has been shown to have significant biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, it has been shown to have a neuroprotective effect and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using 4-(1-Methylpyrazol-4-yl)sulfonylthiomorpholine in lab experiments is its high potency and specificity for carbonic anhydrase. This makes it an ideal tool for studying the role of this enzyme in various biological processes. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 4-(1-Methylpyrazol-4-yl)sulfonylthiomorpholine. One potential application is in the development of new cancer therapies. The compound's ability to inhibit the growth of cancer cells makes it a promising candidate for further study. Additionally, the compound's neuroprotective effects suggest that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential of this compound in these areas.
Méthodes De Synthèse
The synthesis of 4-(1-Methylpyrazol-4-yl)sulfonylthiomorpholine involves the reaction of 1-methyl-1H-pyrazole-4-carbonyl chloride with morpholine-4-thiol in the presence of a base. The reaction proceeds under mild conditions and yields the desired compound in high purity.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in various biological processes.
Propriétés
IUPAC Name |
4-(1-methylpyrazol-4-yl)sulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-10-7-8(6-9-10)15(12,13)11-2-4-14-5-3-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLBCEHPOHBVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

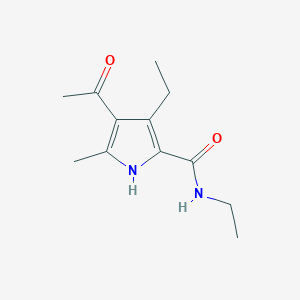
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B7530420.png)


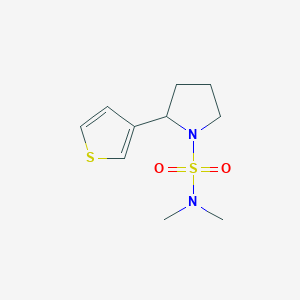


![1-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7530462.png)
![4-(2-azabicyclo[2.2.1]heptan-2-yl)-5-chloro-1H-pyridazin-6-one](/img/structure/B7530468.png)
![3-(1-methylpyrazol-4-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7530474.png)
